molecular formula C17H23N3O4S B2594423 N-cyclopropyl-4-(2,2-dimethyl-3-oxopiperazine-1-carbonyl)-N-methylbenzenesulfonamide CAS No. 946363-18-4

N-cyclopropyl-4-(2,2-dimethyl-3-oxopiperazine-1-carbonyl)-N-methylbenzenesulfonamide

Cat. No. B2594423
CAS RN: 946363-18-4
M. Wt: 365.45
InChI Key: WIZBMWLGXWMFEZ-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-(2,2-dimethyl-3-oxopiperazine-1-carbonyl)-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H23N3O4S and its molecular weight is 365.45. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activity

Research on benzenesulfonamide derivatives, including compounds structurally related to N-cyclopropyl-4-(2,2-dimethyl-3-oxopiperazine-1-carbonyl)-N-methylbenzenesulfonamide, demonstrates potential anticonvulsant properties. A study revealed that specific benzenesulfonamide derivatives exhibit significant anticonvulsant activities in models of epilepsy, highlighting their potential as new anticonvulsant agents with high effectiveness and low toxicity (Wang et al., 2015).

Anticancer Effects

Another study focused on dibenzenesulfonamides with a chemical structure incorporating benzenesulfonamide, showing potent anticancer effects by inducing apoptosis and autophagy pathways in cancer cells. These compounds also demonstrated inhibitory effects on carbonic anhydrase isoenzymes, which are associated with tumor growth and metastasis, indicating their potential as new anticancer drug candidates (Gul et al., 2018).

Carbonic Anhydrase Inhibition

Compounds related to N-cyclopropyl-4-(2,2-dimethyl-3-oxopiperazine-1-carbonyl)-N-methylbenzenesulfonamide have been investigated for their ability to inhibit carbonic anhydrase isoenzymes, a therapeutic target for various diseases including glaucoma, epilepsy, and cancer. A study demonstrated that certain derivatives exhibit excellent inhibitory effects against human carbonic anhydrase isoenzymes, suggesting their utility in developing treatments for conditions associated with these enzymes (Boztaş et al., 2015).

Cyclooxygenase-2 Inhibition

Research into sulfonamide derivatives has also identified compounds that act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. This suggests potential applications in designing anti-inflammatory drugs with improved selectivity and fewer side effects (Hashimoto et al., 2002).

Enzyme Interaction and Molecular Synthesis

Studies have explored the interaction of sulfonamide molecules with proteins, revealing insights into their inhibitory action against specific enzymes. This research provides a basis for the development of drugs targeting diseases like tuberculosis, showcasing the versatility of sulfonamide derivatives in drug discovery and development (Purushotham & Poojary, 2018).

properties

IUPAC Name

N-cyclopropyl-4-(2,2-dimethyl-3-oxopiperazine-1-carbonyl)-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S/c1-17(2)16(22)18-10-11-20(17)15(21)12-4-8-14(9-5-12)25(23,24)19(3)13-6-7-13/h4-5,8-9,13H,6-7,10-11H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZBMWLGXWMFEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.